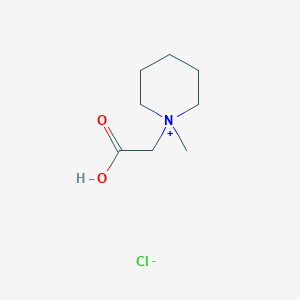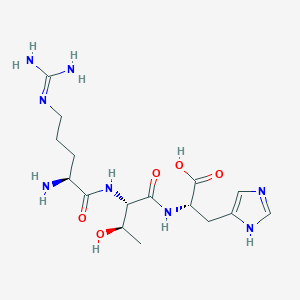
Arg-Thr-His
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginine-Threonine-Histidine: is a tripeptide composed of the amino acids arginine, threonine, and histidine. This compound is of significant interest due to its potential biological activities and its role in various biochemical processes. The sequence of these amino acids allows for unique interactions with metal ions and other biomolecules, making it a valuable subject of study in fields such as biochemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arginine-threonine-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (histidine) to the resin, followed by the stepwise addition of threonine and arginine. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., diisopropylcarbodiimide) and additives like hydroxybenzotriazole to enhance the efficiency of the coupling .
Industrial Production Methods: In an industrial setting, the production of arginine-threonine-histidine can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Arginine-threonine-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine sulfoxide or histidine sulfone.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol to break disulfide bonds if present.
Substitution: The amino groups of arginine and histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Histidine sulfoxide, histidine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Alkylated derivatives of arginine and histidine
Aplicaciones Científicas De Investigación
Chemistry: Arginine-threonine-histidine is used in the study of metal-binding motifs in peptides. Its ability to coordinate with metal ions like nickel and copper makes it a valuable model for understanding metalloprotein interactions .
Biology: In biological research, this tripeptide is used to investigate protein-protein interactions and enzyme mechanisms. It serves as a model for studying the role of metal ions in enzymatic catalysis and protein folding .
Medicine: Arginine-threonine-histidine has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, making it a candidate for developing antioxidant therapies .
Industry: In the industrial sector, this tripeptide is used in the development of bioactive materials and coatings. Its metal-binding properties are exploited to create materials with enhanced stability and functionality .
Mecanismo De Acción
The mechanism of action of arginine-threonine-histidine involves its ability to bind metal ions through the imidazole ring of histidine and the guanidinium group of arginine. This binding can stabilize metal ions in specific oxidation states, facilitating redox reactions and catalytic processes. The peptide can also interact with cellular proteins and enzymes, modulating their activity and stability. The molecular targets include metal-dependent enzymes and proteins involved in oxidative stress responses .
Comparación Con Compuestos Similares
Arginine-Glycine-Histidine: Another tripeptide with similar metal-binding properties but different biological activities.
Threonine-Histidine-Arginine: A sequence variant with altered binding affinities and reactivity.
Histidine-Arginine-Threonine: Another sequence variant with distinct structural and functional properties
Uniqueness: Arginine-threonine-histidine is unique due to its specific sequence, which allows for distinct interactions with metal ions and biomolecules. The presence of threonine provides additional hydrogen-bonding capabilities, enhancing the stability and specificity of its interactions .
Propiedades
Número CAS |
193607-39-5 |
|---|---|
Fórmula molecular |
C16H28N8O5 |
Peso molecular |
412.44 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H28N8O5/c1-8(25)12(24-13(26)10(17)3-2-4-21-16(18)19)14(27)23-11(15(28)29)5-9-6-20-7-22-9/h6-8,10-12,25H,2-5,17H2,1H3,(H,20,22)(H,23,27)(H,24,26)(H,28,29)(H4,18,19,21)/t8-,10+,11+,12+/m1/s1 |
Clave InChI |
KSHJMDSNSKDJPU-QTKMDUPCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


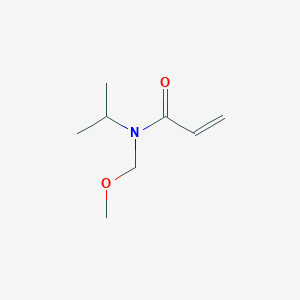
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
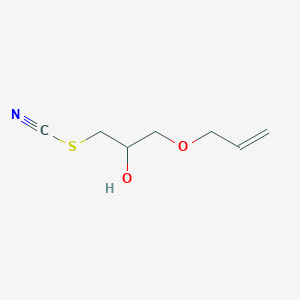
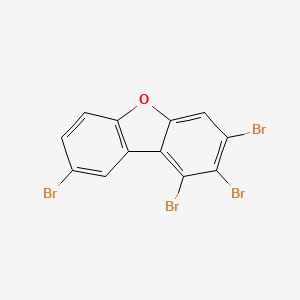
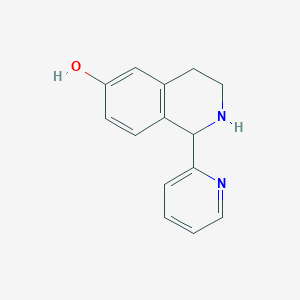


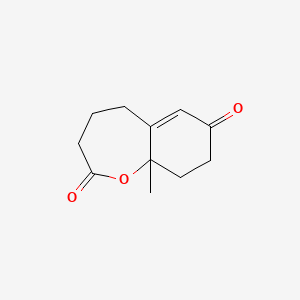

![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
